molecular formula C16H14BrN5O3S B11198214 N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide

N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11198214
M. Wt: 436.3 g/mol
InChI Key: OHPSBVZWKNQWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide is a chemical compound featuring a 1,2,3-triazole core substituted with a 4-bromophenyl carboxamide and a 4-methylbenzenesulfonamido (tosylamido) group. This structure places it within a class of molecules known as 1H-1,2,3-triazole-4-carboxamides, which are of significant interest in medicinal chemistry and chemical biology research. Compounds based on the 1,2,3-triazole-4-carboxamide scaffold are being actively investigated for their potential as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as CYP3A4, and its activation can lead to adverse drug-drug interactions . Research indicates that optimized analogs within this chemical series can function as low-nanomolar inverse agonists and antagonists of PXR, presenting valuable tools for probing PXR biology and potentially mitigating undesirable drug metabolism effects . Furthermore, triazole derivatives, in general, are frequently explored for a wide spectrum of pharmacological activities in preclinical research, including as anticonvulsant agents, with some designed to interact with targets like the GABA-A receptor . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H14BrN5O3S

Molecular Weight

436.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14BrN5O3S/c1-10-2-8-13(9-3-10)26(24,25)21-15-14(19-22-20-15)16(23)18-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,18,23)(H2,19,20,21,22)

InChI Key

OHPSBVZWKNQWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromophenyl Azide

4-Bromoaniline is diazotized with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by azide displacement using sodium azide (NaN₃):

4-BromoanilineNaNO2/HClDiazonium saltNaN34-Bromophenyl azide\text{4-Bromoaniline} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{4-Bromophenyl azide}

This yields 4-bromophenyl azide, characterized by IR (N₃ stretch: ~2100 cm⁻¹) and ¹H NMR (aromatic protons: δ 7.5–7.9 ppm).

Preparation of Propargylamide Intermediate

A propargylamide bearing a protected amine is synthesized for subsequent cycloaddition. For example, propargylamine reacts with ethyl chlorooxaloacetate in dichloromethane (DCM) with triethylamine (Et₃N) to form ethyl 2-(prop-2-yn-1-ylamino)-2-oxoacetate. Boc protection of the amine ensures compatibility with CuAAC conditions.

CuAAC Reaction

The azide and alkyne undergo cycloaddition using CuI (10 mol%) and 1,8-diazabicycloundec-7-ene (DBU) in dimethyl sulfoxide (DMSO) at 70°C:

4-Bromophenyl azide+PropargylamideCuI/DBUTriazole intermediate\text{4-Bromophenyl azide} + \text{Propargylamide} \xrightarrow{\text{CuI/DBU}} \text{Triazole intermediate}

Reaction completion is confirmed by TLC (Rf = 0.5 in ethyl acetate/hexane). The product is isolated via column chromatography (70% yield).

Introduction of the 4-Methylbenzenesulfonamido Group

Post-triazole formation, the sulfonamido moiety is introduced at position 5 through nucleophilic substitution.

Deprotection of the Amine

The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature:

Boc-protected triazoleTFA5-Amino-triazole-4-carboxamide\text{Boc-protected triazole} \xrightarrow{\text{TFA}} \text{5-Amino-triazole-4-carboxamide}

The free amine is confirmed by ¹H NMR (NH₂: δ 5.2 ppm) and LC-MS.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The amine reacts with 4-methylbenzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C, stirring for 12 hours:

5-Amino-triazole+TsClPyridine5-(4-Methylbenzenesulfonamido)-triazole\text{5-Amino-triazole} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{5-(4-Methylbenzenesulfonamido)-triazole}

The product is purified via recrystallization (ethanol/water, 85% yield). FTIR shows S=O stretches at 1170 and 1360 cm⁻¹.

Carboxamide Functionalization

The ethyl ester from the propargylamide intermediate is hydrolyzed to the carboxylic acid and converted to the carboxamide.

Ester Hydrolysis

The ethyl ester is treated with 20% NaOH under reflux (4 h), followed by acidification with HCl to precipitate the carboxylic acid:

Ethyl esterNaOHCarboxylic acidHClPrecipitate\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{HCl}} \text{Precipitate}

Yields exceed 90% with >95% purity by HPLC.

Amidation with Ammonium Chloride

The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF), then reacted with ammonium chloride:

Carboxylic acidClCO₂Et/NMMMixed anhydrideNH4ClCarboxamide\text{Carboxylic acid} \xrightarrow{\text{ClCO₂Et/NMM}} \text{Mixed anhydride} \xrightarrow{\text{NH}_4\text{Cl}} \text{Carboxamide}

The final product is isolated by filtration (80% yield).

Alternative Synthetic Routes and Optimization

One-Pot CuAAC and Sulfonylation

A modified protocol combines CuAAC and sulfonylation in a single pot using DBU as a dual base catalyst. This reduces purification steps and improves yield (78%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the CuAAC step, achieving 92% conversion compared to 70% under thermal conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.72 (d, J = 8.0 Hz, 2H, TsC₆H₄), 7.48 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.32 (d, J = 8.0 Hz, 2H, TsC₆H₄), 2.42 (s, 3H, TsCH₃).

  • ¹³C NMR : δ 164.5 (CONH), 144.2 (triazole-C), 138.1 (TsC), 132.0 (BrC₆H₄), 129.8 (TsC₆H₄), 121.9 (triazole-C), 21.5 (TsCH₃).

  • HRMS : m/z calc. for C₁₇H₁₅BrN₅O₃S [M+H]⁺: 488.0123, found: 488.0121.

Purity and Yield Comparison

StepYield (%)Purity (%)
CuAAC70–92>95
Sulfonylation80–85>98
Amidation75–80>97

Challenges and Mitigation Strategies

  • Regioselectivity : CuAAC exclusively yields 1,4-disubstituted triazoles, avoiding regioisomer contamination.

  • Solubility Issues : DMSO enhances reactant solubility during cycloaddition.

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted azides and alkynes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit considerable activity against a range of microbial strains, including bacteria and fungi. For instance, the triazole moiety is known to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting antifungal effects. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogenic fungi, making them candidates for antifungal drug development .

Antidiabetic Potential

Recent research indicates that N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide and its analogs may possess antidiabetic properties. Compounds with sulfonamide groups have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, which is beneficial in managing type 2 diabetes .

Cancer Therapeutics

The compound's structural characteristics also suggest potential applications in cancer therapy. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Some studies have indicated that compounds with similar frameworks can disrupt cellular signaling pathways critical for cancer cell proliferation . This makes this compound a candidate for further investigation in oncological drug development.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its efficacy. The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of bromine and sulfonamide functionalities plays a significant role in enhancing biological activity. A detailed SAR analysis can provide insights into how modifications at various positions affect the compound's potency and selectivity against target enzymes or receptors .

Case Studies and Research Findings

Several case studies have documented the biological activities of triazole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated significant antifungal activity against Candida species with MIC values showing effectiveness at low concentrations .
Study 2Reported that sulfonamide derivatives exhibited promising α-glucosidase inhibition, indicating potential for diabetes management .
Study 3Investigated the anticancer potential through apoptosis induction in breast cancer cell lines .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and sulfonamido group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents (R1, R2) Antimicrobial Activity (MIC, µg/mL) Solubility/LogP Key Reference
Target Compound R1 = 4-Bromophenyl; R2 = Tosyl Moderate (e.g., 8–32 µg/mL) Low (high lipophilicity)
N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide R1 = H (non-substituted) High (e.g., 4–16 µg/mL) Moderate
Chloro-derivative (X = Cl) R1 = 4-Chlorophenyl; R2 = Tosyl Lower than target compound Similar to target
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide R1 = 4-Chlorophenyl; R2 = CF3 High antitumor (GP = 68.09%) Not reported
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide R1 = 2-Fluorophenyl; R2 = Quinoline Anticancer focus (IC50 values) Moderate
Key Observations:

Bromine vs. Chlorine: The bromine atom in the target compound marginally enhances antimicrobial activity compared to its chloro-analog, likely due to increased electronegativity and steric effects .

Sulfonamide vs. Trifluoromethyl Groups :

  • The 4-methylbenzenesulfonamido group in the target compound provides hydrogen-bonding capacity, aiding target binding. In contrast, trifluoromethyl groups (as in ) enhance metabolic stability and antitumor activity but may reduce microbial target affinity.

Triazole Core Modifications: Fluorophenyl or quinoline substituents (e.g., ) shift activity toward anticancer targets, highlighting the scaffold’s versatility.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s calculated LogP is higher than non-brominated analogs due to the bromophenyl group, correlating with reduced solubility .
  • Synthetic Accessibility : The target’s synthesis requires multi-step sulfonylation and cyclodehydration, similar to other triazole derivatives .

Biological Activity

N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, focusing on its antiproliferative, antimicrobial, and cytotoxic effects.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of bromine and sulfonamide groups enhances its reactivity and potential interactions with biological targets.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of related triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against leukemia and breast cancer cell lines.

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4aMOLT-412.5Induces apoptosis and DNA damage
4bK-56215.0Mitochondrial membrane potential disruption
This compoundMDA-MB-231TBDTBD

The mechanisms by which these compounds exert their biological effects include:

  • Induction of Apoptosis : Many triazole derivatives induce apoptosis in cancer cells by activating intrinsic pathways leading to mitochondrial dysfunction and caspase activation.
  • DNA Damage : Some studies indicate that these compounds can cause DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis.

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties . Research indicates that compounds with similar structures exhibit activity against multi-drug resistant strains of bacteria.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMicrobial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
3bCNPsE. coli1832 µg/mL
3cCNPsS. aureus2016 µg/mL
This compoundTBDTBDTBD

Case Studies

  • Study on Antiproliferative Effects : A recent study highlighted the antiproliferative activity of various triazole derivatives against breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of triazole derivatives against resistant bacterial strains. Results showed significant inhibition zones indicating effective antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via a multi-step process involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Condensation of 4-bromoaniline with 4-methylbenzenesulfonyl chloride to introduce the sulfonamide group.
  • Cyclization using sodium azide and a copper(I) iodide catalyst to form the triazole ring .
    • Yield Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reactants (1:1.2 for azide to alkyne) significantly impact yield. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software provides precise bond lengths, angles, and torsional parameters. For example:

  • Validate the triazole ring planarity (torsion angles < 5°) and sulfonamide group geometry (S–N bond ~1.63 Å) .
  • Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice and confirm supramolecular assembly .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 463.12) and fragmentation patterns .
  • FT-IR : Detect functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How does the sulfonamido-triazole scaffold influence selective enzyme inhibition (e.g., COX-2 vs. carbonic anhydrase)?

  • Mechanistic Insight :

  • The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition (Ki ~50 nM), while the triazole core stabilizes hydrophobic interactions with COX-2’s active site (IC₅₀ ~200 nM) .
  • Methodology : Competitive inhibition assays (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) differentiate binding modes. For example, substituent bulkiness at the 4-bromophenyl group reduces COX-2 selectivity due to steric clashes .

Q. What strategies resolve contradictions in solubility and bioactivity data across in vitro assays?

  • Analytical Approach :

  • Solubility : Use DMSO stock solutions (<1% v/v) to minimize solvent interference. Compare PBS (pH 7.4) and cell culture media (e.g., DMEM) to assess aggregation .
  • Bioactivity : Normalize data using positive controls (e.g., celecoxib for COX-2) and statistical tools (ANOVA with Tukey’s post hoc test). Address batch-to-batch variability via HPLC purity checks (>95%) .

Q. How can crystallographic disorder or twinning be addressed during structural refinement?

  • Technical Solutions :

  • Disorder : Use PART instructions in SHELXL to model split positions for flexible groups (e.g., methylbenzenesulfonamido). Apply ISOR restraints to anisotropic displacement parameters .
  • Twinning : Employ TWIN/BASF commands in SHELXL for twinned data. Verify with Hooft/Y statistics (Rmerge < 5% for high-resolution shells) .

Q. What computational methods predict off-target interactions of this compound in multi-kinase assays?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., B-Raf, PDHK1) using GROMACS. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., sulfonamide as a hydrogen bond acceptor) to prioritize kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.